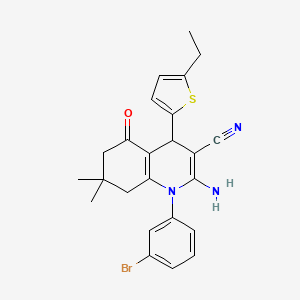![molecular formula C19H15BrN2O4 B11629054 methyl 4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoate](/img/structure/B11629054.png)
methyl 4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-{(E)-[1-(4-Brombenzyl)-2,5-dioxoimidazolidin-4-yliden]methyl}benzoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Brombenzyl-Gruppe, eine Imidazolidinyliden-Einheit und einen Benzoatester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-{(E)-[1-(4-Brombenzyl)-2,5-dioxoimidazolidin-4-yliden]methyl}benzoat umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Herstellung von Methyl-4-Brombenzoat, das durch Bromierung von Methylbenzoat synthetisiert werden kann . Dieser Zwischenstoff wird dann mit 4-Brombenzylamin umgesetzt, um das entsprechende Imidazolidinon-Derivat zu bilden. Der letzte Schritt beinhaltet die Kondensation dieses Zwischenstoffs mit Methyl-4-Formylbenzoat unter geeigneten Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-4-{(E)-[1-(4-Brombenzyl)-2,5-dioxoimidazolidin-4-yliden]methyl}benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumazid in Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von Aziden oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Methyl-4-{(E)-[1-(4-Brombenzyl)-2,5-dioxoimidazolidin-4-yliden]methyl}benzoat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymwirkungen und Protein-Ligand-Bindung.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-{(E)-[1-(4-Brombenzyl)-2,5-dioxoimidazolidin-4-yliden]methyl}benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Brombenzyl-Gruppe kann an Halogenbindungen teilnehmen, während die Imidazolidinon-Einheit Wasserstoffbrückenbindungen mit biologischen Makromolekülen ausbilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und so zu verschiedenen biologischen Effekten führen .
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(4E)-1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-{[(4E)-1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-4-Brombenzoat: Ein einfacherer Ester mit ähnlicher Brombenzyl-Funktionalität.
4-Brombenzyl-methylether: Enthält eine Brombenzyl-Gruppe, aber keine Imidazolidinon-Einheit.
Methyl-4-(Brommethyl)benzoat: Ein weiterer bromierter Ester mit unterschiedlicher Reaktivität.
Einzigartigkeit
Methyl-4-{(E)-[1-(4-Brombenzyl)-2,5-dioxoimidazolidin-4-yliden]methyl}benzoat ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die ihm eine bestimmte chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl der Brombenzyl- als auch der Imidazolidinon-Einheit ermöglicht vielseitige Wechselwirkungen mit verschiedenen molekularen Zielstrukturen und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C19H15BrN2O4 |
|---|---|
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
methyl 4-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15BrN2O4/c1-26-18(24)14-6-2-12(3-7-14)10-16-17(23)22(19(25)21-16)11-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,21,25)/b16-10+ |
InChI-Schlüssel |
YQILZTFYLFUYBO-MHWRWJLKSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11628978.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628989.png)

![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]-4-methylphenyl acetate](/img/structure/B11629010.png)

![4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11629016.png)
![5-(4-Bromophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629021.png)
![4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629026.png)
![(6Z)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629027.png)
![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11629032.png)
![(3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11629033.png)
![methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11629034.png)
![(3-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11629058.png)
